2-(Tert-butylsulfonyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-tert-butylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H14O3S/c1-11(2,3)15(13,14)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 |
InChI Key |
KNWMZVVKEWFVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butylsulfonyl Benzaldehyde
Established Reaction Sequences for its Preparation
The most common and well-established method for synthesizing 2-(tert-butylsulfonyl)benzaldehyde involves a two-step reaction sequence. The first step is the synthesis of the precursor, 2-(tert-butylthio)benzaldehyde, which is subsequently oxidized to the final sulfone product.
Precursor Compounds and Reagent Systems
The synthesis of the thioether precursor, 2-(tert-butylthio)benzaldehyde, is typically achieved through a nucleophilic aromatic substitution reaction. This involves reacting a 2-halobenzaldehyde, such as 2-chlorobenzaldehyde (B119727), with a sulfur nucleophile like sodium tert-butylthiolate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N,N-dimethylformamide, to facilitate the substitution. The use of a base, such as potassium carbonate, is also common to promote the reaction. google.com
The subsequent oxidation of the thioether to the sulfone is a critical step. A variety of oxidizing agents can be employed for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this purpose, typically in a chlorinated solvent like dichloromethane (B109758) (DCM). derpharmachemica.com Other common oxidants include hydrogen peroxide, often in the presence of a catalyst, and Oxone® (potassium peroxymonosulfate). google.com The choice of oxidant and reaction conditions can influence the selectivity of the reaction, preventing over-oxidation to other species.
A representative reaction scheme is as follows:
Step 1: Synthesis of 2-(tert-butylthio)benzaldehyde
Step 2: Oxidation to this compound
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.
For the synthesis of the precursor, 2-(tert-butylthio)benzaldehyde, the reaction temperature and time are key parameters. The reaction of 2-chlorobenzaldehyde with a thiol in the presence of a base is often heated to ensure a reasonable reaction rate. For instance, similar reactions are carried out at temperatures ranging from 70-120°C for 10-24 hours. google.com
In the oxidation step, the stoichiometry of the oxidizing agent is a critical factor. Using an excess of the oxidant can lead to the formation of unwanted byproducts. For the oxidation of sulfides to sulfones using m-CPBA, typically two or more equivalents of the oxidant are used. The reaction temperature is also important; these oxidations are often performed at room temperature or below to control the reaction's exothermicity and improve selectivity. derpharmachemica.com For example, the oxidation of organosulfides to organosulfones using m-CPBA has been reported to be effective at 35°C. derpharmachemica.com
The following table summarizes typical reaction conditions and reported yields for the synthesis of related aryl sulfones, which can be considered indicative for the synthesis of this compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1. Thioether Formation | 2-Chlorobenzaldehyde, Hexanethiol | Potassium Carbonate, DMF | 70-120 | 10-24 | High |
| 2. Sulfone Oxidation | Phenylbutylthioether | m-CPBA (2 equiv.), Dichloromethane | Room Temp. | 0.5 | High |
| 2. Sulfone Oxidation | Benzyl phenyl sulfide | LiNbMoO₆, Hydrogen Peroxide, Methanol | Room Temp. | 4 | 98 |
This table presents data from analogous reactions and serves as a general guide. Specific yields for the target molecule may vary.
Emerging and Sustainable Synthesis Protocols
In line with the growing emphasis on sustainable chemistry, new methods for the synthesis of sulfones, including this compound, are being developed. These focus on improving efficiency, reducing waste, and utilizing more environmentally benign processes.
Application of Flow Chemistry Techniques
Flow chemistry offers several advantages for the synthesis of sulfones, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The oxidation of thioethers to sulfones is a reaction that can benefit significantly from flow chemistry. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. rsc.org
For instance, the electrochemical oxidation of thioethers in a continuous-flow microreactor has been demonstrated as a practical and environmentally friendly method. semanticscholar.org This technique often eliminates the need for chemical oxidants, using electricity to drive the reaction instead.
Principles of Green Chemistry in Synthetic Design
The principles of green chemistry are increasingly being applied to the synthesis of sulfones. This includes the use of greener solvents, catalysts, and oxidants.
One approach is the use of hydrogen peroxide as a "green" oxidant, as its only byproduct is water. Catalytic systems are often employed to activate the hydrogen peroxide for the efficient and selective oxidation of sulfides to sulfones.
Another green strategy involves performing reactions under solvent-free conditions or in more environmentally friendly solvents like water or ethanol. For example, the oxidation of sulfides to sulfones has been achieved using Oxone® under solid-state conditions, which is a clean, safe, and operationally simple method. researchgate.net The development of recyclable catalysts is also a key aspect of green chemistry in this context.
The following table highlights some green chemistry approaches for the oxidation of sulfides to sulfones.
| Green Chemistry Principle | Approach | Reagents/Conditions | Advantages |
| Use of Greener Oxidants | Catalytic oxidation with hydrogen peroxide | H₂O₂, various catalysts | Water is the only byproduct. |
| Alternative Energy Sources | Electrochemical synthesis | Electricity, often in a flow reactor | Avoids chemical oxidants. |
| Benign Solvents/Solvent-free | Solid-state oxidation | Oxone® | Reduces solvent waste. |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butylsulfonyl Benzaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. This fundamental reactivity dictates the primary transformations that 2-(tert-butylsulfonyl)benzaldehyde is expected to undergo.
Nucleophilic Addition Reactions
Nucleophilic addition is a principal reaction pathway for aldehydes. rsc.orgyoutube.comlibretexts.org A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. rsc.orgyoutube.com
The rate and equilibrium of this addition are influenced by both the nucleophile's strength and the steric and electronic environment of the carbonyl group. For this compound, the electron-withdrawing nature of the sulfonyl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring nucleophilic attack. However, the steric bulk of the ortho-tert-butylsulfonyl group is anticipated to hinder the approach of nucleophiles.
Common nucleophilic addition reactions applicable to aldehydes include the addition of:
Organometallic reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent carbon nucleophiles that add to aldehydes to form secondary alcohols.
Hydride reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the aldehyde to a primary alcohol.
Cyanide: The addition of a cyanide ion (from HCN or a salt like KCN) forms a cyanohydrin.
While specific data for this compound is scarce, the following table illustrates typical yields for the addition of various nucleophiles to the less sterically hindered benzaldehyde (B42025), providing a baseline for comparison.
| Nucleophile (Reagent) | Product Type | Illustrative Yield with Benzaldehyde (%) |
|---|---|---|
| Methylmagnesium bromide (Grignard) | Secondary Alcohol | ~80-90% |
| Sodium borohydride | Primary Alcohol | >95% |
| Potassium cyanide/H+ | Cyanohydrin | ~85-95% |
Note: The yields presented are for benzaldehyde and are for illustrative purposes. The yields for this compound are expected to be lower due to steric hindrance.
Condensation Reactions with Nitrogen and Carbon Nucleophiles
Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.
Nitrogen Nucleophiles: Primary amines and their derivatives react with aldehydes to form imines (Schiff bases). The reaction is typically acid-catalyzed and reversible. The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates. For this compound, the reaction with a primary amine (R-NH₂) would be expected to yield the corresponding N-substituted imine.
Carbon Nucleophiles: Enolates, derived from ketones or other carbonyl compounds, can act as carbon nucleophiles in aldol (B89426) condensations. Similarly, phosphorus ylides are key reagents in the Wittig reaction, which converts aldehydes into alkenes. The strong phosphorus-oxygen bond formed in the triphenylphosphine (B44618) oxide byproduct drives this reaction to completion. The reaction of this compound with a phosphorus ylide would be expected to produce a substituted styrene (B11656) derivative.
Influence of the Ortho-Tert-butylsulfonyl Group on Reactivity
The ortho-tert-butylsulfonyl group exerts a profound influence on the reactivity of the aldehyde moiety through a combination of electronic and steric effects.
Electronic and Steric Directing Effects
Electronic Effects: The sulfonyl group (-SO₂R) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. nih.gov This inductive effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com More importantly for the aldehyde's reactivity, this electron-withdrawing nature increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack.
Steric Effects: The tert-butyl group is exceptionally bulky. youtube.com This steric hindrance significantly impedes the approach of nucleophiles to the ortho-positioned aldehyde group. This effect is likely to be the dominant factor in many reactions, potentially overriding the electronic activation. The steric bulk can lead to lower reaction rates and yields compared to unhindered benzaldehydes. youtube.com
The interplay of these opposing effects is summarized in the table below:
| Effect | Influence on Aldehyde Reactivity |
|---|---|
| Electronic (Electron-withdrawing -SO₂tBu) | Increases electrophilicity of carbonyl carbon, favoring nucleophilic attack. |
| Steric (Bulky ortho -SO₂tBu group) | Hinders the approach of nucleophiles, decreasing reaction rates and yields. |
Potential for Intramolecular Cyclization and Peri-Interactions
The proximity of the aldehyde and tert-butylsulfonyl groups in an ortho relationship creates the possibility for intramolecular reactions. While no specific examples for this compound were found, related systems demonstrate this potential. For instance, intramolecular aldol-type reactions have been observed in 2-mercaptobenzaldehydes. rsc.org
Peri-interactions, which are through-space interactions between substituents at the 1 and 8 positions of a naphthalene (B1677914) ring system, are a well-documented phenomenon. While not a naphthalene derivative, the close proximity of the ortho substituents in this compound could lead to analogous through-space interactions that might influence the conformation and reactivity of the molecule.
Strategic Applications of 2 Tert Butylsulfonyl Benzaldehyde in Organic Synthesis
As a Versatile Building Block for Complex Organic Scaffolds
The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to nucleophilic attack and its ability to participate in a wide array of carbon-carbon bond-forming reactions. The presence of the ortho-tert-butylsulfonyl group in 2-(tert-butylsulfonyl)benzaldehyde modulates the reactivity of the aldehyde, influencing reaction pathways and enabling the synthesis of highly functionalized molecules.
Construction of Carbon-Carbon Bonds
The formation of new carbon-carbon bonds is fundamental to the assembly of complex organic molecules. Aldehydes are classic electrophiles in several named reactions that achieve this transformation. While specific literature examples detailing the participation of this compound in all these reactions are not abundant, its general reactivity as a benzaldehyde (B42025) derivative suggests its potential utility in these transformations, with the bulky ortho-substituent likely influencing stereochemical outcomes.
Key carbon-carbon bond-forming reactions applicable to aldehydes include:
Wittig Reaction: This reaction converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. The reaction of this compound with a Wittig reagent would lead to the formation of a styrene (B11656) derivative, introducing a new carbon-carbon double bond. The steric hindrance of the ortho-sulfonyl group could influence the stereoselectivity (E/Z) of the resulting alkene. wikipedia.orglumenlearning.comlibretexts.orgmasterorganicchemistry.comstackexchange.com
Aldol (B89426) Condensation: This reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. byjus.comiitk.ac.inmnstate.eduorganic-chemistry.orglibretexts.org In a crossed-aldol reaction, this compound can act as the electrophilic partner, reacting with an enolizable ketone or aldehyde to construct a new carbon-carbon bond. mnstate.edulibretexts.org
Grignard and Organolithium Addition: Organometallic reagents like Grignard reagents add to the carbonyl carbon of aldehydes to form secondary alcohols. This provides a reliable method for introducing alkyl, vinyl, or aryl groups.
Rh(III)-Catalyzed Olefination: A notable application involving a related system is the Rh(III)-catalyzed olefination of N-sulfonyl imines, which are derived from aldehydes. This process leads to the synthesis of ortho-olefinated benzaldehydes through a chelation-assisted C-H olefination followed by in-situ hydrolysis. nih.gov This methodology highlights a modern approach to C-C bond formation at the ortho-position, guided by a sulfonyl-containing group.
Synthesis of Multifunctionalized Molecules
The reactivity of the aldehyde group allows for its incorporation into more complex structures through multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov Benzaldehydes are common components in a variety of MCRs, leading to the rapid assembly of diverse and complex molecular scaffolds. For instance, the condensation of 2-aminothiophenols with various benzaldehydes is a known method for synthesizing 2-arylbenzothiazoles. nih.gov The participation of this compound in such reactions would yield benzothiazole (B30560) derivatives bearing the bulky sulfonyl group, which could be valuable for tuning the pharmacological or material properties of the final product.
Precursor to Specialized Reagents
One of the most significant applications of this compound lies in its role as a precursor to hypervalent iodine reagents. These reagents are highly valuable as oxidants in organic synthesis due to their mild reaction conditions and unique reactivity.
Generation of 2-(Tert-butylsulfonyl)iodosylbenzene (sPhIO) and Related Oxidants
The primary value of this compound in this context is as a starting material for the synthesis of 2-(tert-butylsulfonyl)iodobenzene, the direct precursor to the corresponding iodosylbenzene (an organoiodine(III) reagent) and iodylbenzene (an organoiodine(V) reagent). bohrium.comthieme-connect.de
A plausible synthetic pathway involves the conversion of the benzaldehyde to an iodinated derivative. Methods for the ortho-iodination of benzaldehydes have been developed, for instance, using N-iodosuccinimide (NIS) catalyzed by palladium acetate, which proceeds via a transient directing group strategy. google.com Another approach for the iodination of activated benzaldehydes utilizes a mixture of iodine and iodic acid. tsijournals.com A more general method for converting an aromatic ring to an iodinated version is through a diazonium salt, which can be generated from an aniline (B41778) precursor. libretexts.orgyoutube.comquora.com
Once the key intermediate, 1-(tert-butylsulfonyl)-2-iodobenzene, is obtained, it can be oxidized to the corresponding hypervalent iodine species. The oxidation of iodoarenes to iodosylarenes (ArIO) or iodylarenes (ArIO₂) is a standard transformation, often accomplished using oxidizing agents like Oxone® or peroxy acids. bohrium.comthieme-connect.de The introduction of the bulky ortho-tert-butylsulfonyl group is a strategic design element. It enhances the solubility of the resulting iodosylbenzene reagent in common organic solvents, a significant improvement over the parent iodosylbenzene (PhIO), which is an insoluble polymer. semanticscholar.org A related soluble oxidant, 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene, has been synthesized and characterized, demonstrating the utility of the tert-butylsulfonyl group in creating soluble and effective hypervalent iodine reagents. semanticscholar.org
Application of Derived Oxidants in Catalytic Oxidation and Selective Halogenation
The soluble hypervalent iodine(III) reagents derived from this compound are powerful oxidants with applications in various catalytic processes.
Catalytic Oxidation: These ortho-substituted iodosylbenzenes can serve as terminal oxidants in metal-catalyzed oxidation reactions, such as the epoxidation of olefins. For example, 4-trifluoromethyl-2-(tert-butylsulfonyl)iodosylbenzene has been used in manganese-catalyzed epoxidation reactions. semanticscholar.org The improved solubility of these reagents allows for homogeneous reaction conditions, which facilitates mechanistic studies and can lead to improved reaction efficiency. semanticscholar.org The development of modified o-iodoxybenzoic acids (mIBXs) with bulky ortho-substituents that can be generated in situ and used catalytically with a terminal oxidant like Oxone® represents a significant advance in cost-effective and practical oxidation chemistry. bohrium.comthieme-connect.de
Selective Halogenation: Ortho-substituted iodobenzenes have been shown to act as organocatalysts for the electrophilic bromination of alkenes. nih.gov They are proposed to react with a bromine source like N-bromosuccinimide (NBS) to form an intermediate bromoiodinane, which then delivers an electrophilic bromine to the alkene. This catalytic approach avoids the direct use of molecular bromine and offers a milder alternative for selective halogenation reactions.
Indirect Contributions to Chiral Synthesis via Related Aldehyde Derivatives
While this compound itself is achiral, it can be readily converted into chiral intermediates that are valuable in asymmetric synthesis. A prominent strategy involves the condensation of the aldehyde with a chiral amine auxiliary, most notably Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide. acs.orgbeilstein-journals.orgnih.govarkat-usa.org
This condensation reaction produces a chiral N-tert-butanesulfinyl imine. The sulfinyl group serves as a powerful chiral directing group, controlling the stereochemical outcome of subsequent nucleophilic additions to the C=N double bond. A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, can be added with high diastereoselectivity.
The general three-step sequence is as follows:
Condensation: Reaction of this compound with tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine.
Nucleophilic Addition: Diastereoselective addition of a nucleophile to the imine. The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group.
Deprotection: The sulfinyl auxiliary is easily cleaved under mild acidic conditions to reveal the free chiral primary amine.
This methodology provides a reliable and versatile route to a vast array of enantioenriched amines, which are fundamental building blocks for pharmaceuticals and other biologically active molecules. acs.org The application of this established protocol to this compound would provide access to chiral amines bearing the ortho-sulfonylphenyl moiety, further expanding its utility as a scaffold for complex, stereochemically defined targets.
Condensation with Chiral Sulfinamides for N-(Tert-butylsulfinyl)imines
The foundational step in the application of this compound is its condensation with enantiomerically pure tert-butanesulfinamide to form N-(tert-butylsulfinyl)imines. epa.gov This reaction is typically facilitated by a Lewis acid, which also acts as a dehydrating agent to drive the reaction to completion. epa.gov
Commonly employed reagents for this condensation include titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄). epa.govharvard.edu The use of Ti(OEt)₄ is particularly effective for the condensation of less reactive aldehydes, ensuring the formation of the corresponding N-tert-butanesulfinyl aldimines in high yields. epa.gov For many aldehydes, CuSO₄ provides an efficient alternative, often requiring only a small excess of the aldehyde. epa.govharvard.edu The resulting N-(tert-butylsulfinyl)imines are generally stable compounds that can be purified and stored before their use in subsequent stereoselective reactions. harvard.edu
The reaction conditions can be optimized for different substrates. For instance, microwave-assisted synthesis in the presence of catalysts like Amberlist-15 has been shown to be an efficient and environmentally friendly method for preparing these imines. organic-chemistry.org
Table 1: Reagents for the Synthesis of N-(tert-butylsulfinyl)imines
| Reagent | Conditions | Advantages |
| Ti(OEt)₄ | THF, room temperature or elevated temperature for ketones | Effective for a wide range of aldehydes and ketones, including unreactive ones. epa.govharvard.edu |
| CuSO₄ | CH₂Cl₂, room temperature | High yields with only a slight excess of aldehyde needed. epa.govharvard.edu |
| MgSO₄/PPTS | Dichloromethane (B109758) | Works well for many aldehyde condensations. nih.gov |
| Amberlist-15 | Microwave irradiation | Heterogeneous catalyst, easy to handle and separate, environmentally friendly. organic-chemistry.org |
Diastereoselective Nucleophilic Additions to Derived Sulfinyl Imines
The chiral N-(tert-butylsulfinyl)imines derived from this compound are excellent electrophiles for diastereoselective nucleophilic additions. The stereochemical outcome of these additions is controlled by the chiral sulfinyl group, which directs the incoming nucleophile to one of the two faces of the C=N double bond. wikipedia.orgbeilstein-journals.org A variety of organometallic reagents can be employed as nucleophiles, leading to a diverse range of chiral amine precursors. wikipedia.org
Grignard Reagents: The addition of Grignard reagents (RMgX) to N-(tert-butylsulfinyl)imines proceeds with high diastereoselectivity, particularly when non-coordinating solvents like dichloromethane are used. harvard.edu The stereoselectivity is often explained by a six-membered chair-like transition state where the magnesium coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.govresearchgate.net This chelation model generally predicts the correct stereochemical outcome. nih.govresearchgate.net
Organolithium Reagents: While Grignard reagents often provide higher diastereoselectivity, organolithium reagents (RLi) are also effective nucleophiles. harvard.eduresearchgate.net In some cases, particularly with hindered imines, organolithium reagents can offer superior results. harvard.edu The stereoselectivity of organolithium additions can sometimes be rationalized by an open, non-chelated transition state model. nih.gov
Organozinc Reagents: Triorganozincates have been successfully used for the diastereoselective addition to N-(tert-butylsulfinyl)imines, providing a pathway to enantiomerically enriched α- and β-amino acids. researchgate.net Dialkylzinc reagents have also been employed in tandem conjugate addition-enolate trapping sequences. beilstein-journals.org
Enolate Additions: The addition of enolates to N-(tert-butylsulfinyl)imines provides a direct route to β-amino ketones and esters. nih.govorgsyn.org The use of titanium enolates, generated in situ, has been shown to be effective for these additions, affording high yields and diastereoselectivities. harvard.edu
Table 2: Diastereoselective Nucleophilic Additions to N-(tert-butylsulfinyl)imines
| Nucleophile | Reagent Type | Typical Diastereoselectivity (dr) | Key Features |
| Grignard Reagents | RMgX | High to excellent | Chelation-controlled, solvent-dependent. harvard.eduresearchgate.net |
| Organolithium Reagents | RLi | Good to excellent | Can be superior for hindered imines. harvard.eduresearchgate.net |
| Organozinc Reagents | R₃ZnLi, R₂Zn | High | Useful for synthesis of amino acids. researchgate.netbeilstein-journals.org |
| Enolates | Lithium or Titanium Enolates | High | Access to β-amino carbonyl compounds. harvard.edunih.gov |
Stereoselective Synthesis of Enantiomerically Enriched Amines and Nitrogen Heterocycles
The sulfinamide products resulting from the nucleophilic additions described above are valuable intermediates that can be readily converted to enantiomerically enriched primary amines. wikipedia.orgharvard.edu This is typically achieved by simple acid-catalyzed hydrolysis, which cleaves the N-S bond without affecting the newly created stereocenter. wikipedia.orgresearchgate.net
Furthermore, the strategic placement of the tert-butylsulfonyl group on the benzaldehyde ring allows for the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov By incorporating a leaving group into the nucleophile or the aldehyde precursor, the resulting amine can undergo intramolecular cyclization upon removal of the sulfinyl group, or in a subsequent step. beilstein-journals.org This strategy has been successfully applied to the synthesis of a variety of heterocyclic systems.
Synthesis of Aziridines: Chiral N-(tert-butylsulfinyl)imines are key precursors for the stereoselective synthesis of aziridines. nih.govbeilstein-journals.org For instance, the reaction with α-chloro carbanions or the use of sulfonium (B1226848) ylides in aza-Corey-Chaykovsky reactions leads to the formation of the aziridine (B145994) ring with high diastereoselectivity. nih.govresearchgate.net The reaction of N-(2-chloroethylidene)-tert-butylsulfinamide with Grignard or organocerium reagents also yields terminal N-tert-butylsulfinyl aziridines. organic-chemistry.org
Synthesis of Pyrrolidines and Piperidines: By using halo-substituted N-(tert-butylsulfinyl)imines, subsequent intramolecular nucleophilic substitution after a diastereoselective addition or reduction can lead to the formation of enantiomerically enriched pyrrolidines and piperidines. nih.govrsc.org For example, the addition of Grignard reagents to a γ-chlorinated N-tert-butanesulfinyl imine provides a direct route to 2-substituted pyrrolidines. rsc.org
This methodology provides a powerful and versatile platform for the asymmetric synthesis of a broad spectrum of chiral amines and nitrogen heterocycles, which are important structural motifs in many biologically active compounds and natural products. nih.govbeilstein-journals.orgnih.gov
Derivatives and Analogues of 2 Tert Butylsulfonyl Benzaldehyde in Academic Research
Structurally Modified Benzaldehyde (B42025) Scaffolds
The academic exploration of derivatives based on the 2-(tert-butylsulfonyl)benzaldehyde framework has largely centered on the modification of the benzaldehyde ring through C-H functionalization. This approach allows for the introduction of a wide array of substituents, thereby enabling a systematic study of their effects on the compound's properties and reactivity.
A significant area of research has been the palladium-catalyzed ortho-C-H functionalization of benzaldehydes, utilizing transient directing groups to achieve high regioselectivity. nih.govacs.org This strategy is particularly relevant for synthesizing derivatives of this compound, where the bulky tert-butylsulfonyl group already influences the electronic and steric environment of the aromatic ring. Research has demonstrated the feasibility of introducing various groups, including aryl, chloro, and bromo moieties, at the ortho-position to the aldehyde. acs.org
The development of these synthetic methods provides a versatile toolkit for creating a library of structurally diverse analogues. For instance, the introduction of electron-donating or electron-withdrawing groups onto the benzaldehyde ring can modulate the reactivity of the aldehyde functionality and the properties of the sulfonyl group.
Table 1: Examples of Structurally Modified Benzaldehyde Scaffolds via C-H Functionalization
| Entry | Reactant | Reagents and Conditions | Product | Research Focus |
| 1 | Benzaldehyde | Aryl iodide, Pd(OAc)₂, transient directing group | ortho-Aryl benzaldehyde | C-H Arylation nih.gov |
| 2 | Benzaldehyde | N-Chlorosuccinimide, Pd(OAc)₂, transient directing group | ortho-Chloro benzaldehyde | C-H Chlorination acs.org |
| 3 | Benzaldehyde | N-Bromosuccinimide, Pd(OAc)₂, transient directing group | ortho-Bromo benzaldehyde | C-H Bromination acs.org |
| 4 | Benzaldehyde | R-SO₂Na, Cu(OAc)₂, transient directing group | ortho-Sulfonyl benzaldehyde | C-H Sulfonylation researchgate.net |
This table is illustrative of general methods applicable for the derivatization of the benzaldehyde scaffold.
Exploration of Alternative Sulfonyl and Sulfinyl Motifs
The sulfonyl group in this compound is a key determinant of its chemical character. Researchers have investigated the impact of replacing or modifying this motif to create analogues with different electronic and steric properties.
One area of exploration involves the use of alternative sulfonyl groups. Copper-mediated C-H sulfonylation reactions have been developed that allow for the introduction of a variety of aryl and alkyl sulfonyl groups onto a benzaldehyde core. researchgate.netnih.gov This enables the synthesis of analogues where the tert-butyl group is replaced by other substituents, such as methyl, cyclopropyl, or substituted aryl groups. nih.gov These modifications can influence the compound's solubility, crystal packing, and interaction with biological targets.
Furthermore, the exploration of sulfinyl analogues, where the sulfonyl group (SO₂) is replaced by a sulfinyl group (SO), has been a subject of study. For example, 2-(methylsulfinyl)aniline has been employed as a transient auxiliary in the palladium-catalyzed ortho-C-H arylation of benzaldehydes. nih.gov This highlights the distinct reactivity that the sulfinyl group can impart compared to the sulfonyl group. The synthesis of 2-(tert-butylsulfinyl)benzaldehyde and its derivatives would allow for a direct comparison of the influence of these two different oxidation states of sulfur on the molecule's properties.
Table 2: Comparison of Sulfonyl and Sulfinyl Motifs
| Functional Group | Structure | Oxidation State of Sulfur | General Properties |
| Sulfonyl | R-SO₂-R' | +6 | Strong electron-withdrawing group, hydrogen bond acceptor |
| Sulfinyl | R-SO-R' | +4 | Chiral center (if R ≠ R'), polar, electron-withdrawing |
Structure-Reactivity Relationships in Analogous Compounds
The systematic modification of the this compound structure provides valuable insights into structure-reactivity relationships (SAR). By correlating structural changes with observed chemical or biological activity, researchers can develop a predictive understanding of how specific molecular features influence function.
In analogous sulfone-containing compounds, such as 4-aminodiphenyl sulfones, quantitative structure-activity relationship (QSAR) studies have revealed the critical role of molecular conformation and electronic properties. nih.govacs.org For these compounds, it was found that a decrease in the calculated intramolecular conformational entropy correlated with an increase in inhibitory potency, suggesting that a more rigid conformation is favorable for activity. nih.gov These findings suggest that for derivatives of this compound, modifications that restrict conformational flexibility could be a key design principle.
SAR studies on other aromatic sulfonamides have also demonstrated the importance of the substitution pattern on the benzene (B151609) ring. For instance, in a series of sulfamoyl benzamidothiazoles, the presence of small hydrophobic substituents at a specific position on the benzene ring was found to be crucial for activity, while hydrogen bond-forming substituents led to a decline in potency. nih.gov This underscores the subtle interplay between steric and electronic effects in determining the interaction of such compounds with their biological targets.
The reactivity of the aldehyde group in ortho-sulfonyl benzaldehydes is also a key aspect of their structure-reactivity profile. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aldehyde's carbonyl carbon. The reactivity can be further tuned by introducing other substituents on the aromatic ring. For example, electron-donating groups would be expected to decrease the aldehyde's reactivity, while additional electron-withdrawing groups would increase it.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(tert-butylsulfonyl)benzaldehyde would exhibit distinct signals corresponding to each non-equivalent proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing aldehyde and sulfonyl groups. Their splitting patterns (e.g., doublet, triplet, multiplet) would reveal their coupling relationships with adjacent protons. The aldehyde proton is highly deshielded and would appear as a singlet at a very downfield chemical shift, generally between 9.8 and 10.1 ppm. The tert-butyl group, containing nine equivalent protons, would produce a sharp singlet in the upfield region (around 1.3-1.5 ppm) due to its aliphatic nature and distance from the deshielding aromatic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a highly downfield position, often in the range of 190-193 ppm. docbrown.info The aromatic carbons would resonate between approximately 125 and 145 ppm. The quaternary carbon of the tert-butyl group would appear around 60 ppm, while the methyl carbons of the tert-butyl group would be found in the upfield region, typically around 23-25 ppm. rsc.org
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would establish the connectivity between coupled protons, for instance, mapping the relationships between adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Expected NMR Data for this compound
| Atom Type | Technique | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aldehyde Proton (-CHO) | ¹H NMR | 9.8 - 10.1 | Singlet (s) |
| Aromatic Protons (Ar-H) | ¹H NMR | 7.5 - 8.5 | Multiplets (m) |
| Tert-butyl Protons (-C(CH₃)₃) | ¹H NMR | 1.3 - 1.5 | Singlet (s) |
| Aldehyde Carbon (-CHO) | ¹³C NMR | 190 - 193 | - |
| Aromatic Carbons (Ar-C) | ¹³C NMR | 125 - 145 | - |
| Quaternary Sulfonyl Carbon (-C (CH₃)₃) | ¹³C NMR | ~60 | - |
| Tert-butyl Carbons (-C(CH₃ )₃) | ¹³C NMR | 23 - 25 | - |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound (molecular formula C₁₁H₁₄O₃S), HRMS would provide an exact mass measurement, confirming its elemental formula and distinguishing it from other isomers. bldpharm.com The calculated monoisotopic mass is 226.0664 Da.
Electron ionization (EI) is a common method used in mass spectrometry that results in the formation of a molecular ion ([M]⁺) and various fragment ions. The analysis of these fragments provides valuable structural information. The fragmentation pattern of this compound would be influenced by the stability of the resulting ions. Key fragmentation pathways would likely involve the loss of the tert-butyl group, the sulfonyl group, and the aldehyde function.
Plausible Fragmentation Pattern:
Loss of a tert-butyl radical: A primary fragmentation would be the cleavage of the C-S bond to lose a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a stable ion at m/z 169.
Loss of isobutylene (B52900) and a proton: The tert-butyl group can rearrange to eliminate isobutylene (C₄H₈, 56 Da), a common pathway for tert-butyl compounds.
Loss of sulfur dioxide: The sulfonyl group can be eliminated as SO₂ (64 Da).
Loss of the aldehyde group: Fragmentation may occur with the loss of a formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the benzoyl cation fragment. docbrown.info
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 226 | Molecular Ion [M]⁺ | [C₁₁H₁₄O₃S]⁺ |
| 170 | [M - C₄H₈]⁺ | [C₇H₆O₃S]⁺ |
| 169 | [M - C₄H₉]⁺ | [C₇H₅O₃S]⁺ |
| 141 | [M - C₄H₉ - CO]⁺ | [C₆H₅O₂S]⁺ |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) | [C₄H₉]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong, characteristic absorption bands for its key functional groups. A very strong and sharp absorption band around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. docbrown.info The presence of the sulfonyl group (SO₂) would be confirmed by two strong stretching bands, typically one asymmetric stretch near 1300-1350 cm⁻¹ and a symmetric stretch near 1140-1160 cm⁻¹. The C-H stretching of the aldehyde proton appears as a pair of medium bands between 2810-2830 cm⁻¹ and 2710-2730 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds and symmetric vibrations often give stronger signals. The S-C and S=O symmetric stretches of the sulfonyl group, as well as the aromatic ring breathing modes, would be expected to produce prominent signals in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aldehyde (C-H) | Stretching | 2810-2830 & 2710-2730 | IR |
| Aromatic (C-H) | Stretching | 3000-3100 | IR, Raman |
| Aliphatic (C-H) | Stretching | 2900-3000 | IR, Raman |
| Carbonyl (C=O) | Stretching | 1700-1710 | IR, Raman |
| Aromatic (C=C) | Ring Stretching | 1450-1600 | IR, Raman |
| Sulfonyl (S=O) | Asymmetric Stretching | 1300-1350 | IR, Raman |
| Sulfonyl (S=O) | Symmetric Stretching | 1140-1160 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single, well-ordered crystal of the substance. The resulting diffraction pattern is analyzed to build a precise 3D model of the molecule, providing accurate bond lengths, bond angles, and torsional angles.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm the ortho substitution pattern on the benzene ring and reveal the precise conformation of the tert-butylsulfonyl group relative to the aldehyde and the aromatic plane. This information is crucial for understanding steric interactions and intermolecular packing forces in the solid state, such as hydrogen bonding or π-stacking, which influence the compound's physical properties.
While X-ray crystallography offers unparalleled structural detail, its application is contingent upon the ability to grow a single crystal of suitable size and quality. As of the latest literature review, a specific crystal structure determination for this compound has not been reported. However, the technique remains the gold standard for absolute structural confirmation should a suitable crystal be obtained. researchgate.net
Computational and Theoretical Investigations on 2 Tert Butylsulfonyl Benzaldehyde and Its Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
DFT calculations would typically be employed to determine the optimized geometry of the molecule, providing key insights into bond lengths, bond angles, and dihedral angles. For 2-(tert-butylsulfonyl)benzaldehyde, a key feature of interest would be the relative orientation of the bulky tert-butylsulfonyl group and the aldehyde group with respect to the benzene (B151609) ring. The calculations would likely reveal a non-planar arrangement to minimize steric hindrance between the ortho substituents.
Furthermore, DFT is instrumental in calculating the total electronic energy, enthalpy, and Gibbs free energy of the molecule. These energetic parameters are crucial for assessing its thermodynamic stability. The presence of the electron-withdrawing sulfonyl and aldehyde groups is expected to significantly influence the electron density distribution across the aromatic ring.
Table 1: Predicted Geometrical Parameters for this compound from Analogous DFT Studies
| Parameter | Predicted Value Range | Rationale based on Analogous Compounds |
| C-S Bond Length | 1.75 - 1.85 Å | Typical for aryl sulfones. |
| S-O Bond Length | 1.43 - 1.48 Å | Characteristic of sulfonyl groups. |
| C=O Bond Length | 1.20 - 1.25 Å | Typical for aromatic aldehydes. |
| Dihedral Angle (Ring-C-S-C) | 70° - 90° | Steric hindrance from the ortho aldehyde group would likely force the tert-butylsulfonyl group to rotate out of the plane of the benzene ring. |
| Dihedral Angle (Ring-C-C=O) | 0° - 30° | The aldehyde group may be slightly twisted out of the plane due to steric interactions with the adjacent sulfonyl group. |
Note: These values are estimations based on computational studies of structurally related molecules and are intended to be illustrative.
Molecular Orbital Theory (MOT) and Frontier Orbital Analysis
Molecular Orbital Theory (MOT) provides a framework for understanding the distribution and energy of electrons in a molecule. A key aspect of MOT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and distribution of these orbitals are fundamental in predicting a molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the oxygen atom of the aldehyde group. The LUMO is anticipated to be centered on the aldehyde group and the sulfonyl group, reflecting their electron-withdrawing nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 2: Predicted Frontier Orbital Properties for this compound
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low | The electron-withdrawing groups lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack. |
| LUMO Energy | Relatively low | The electron-withdrawing groups lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between kinetic stability and reactivity. |
| HOMO Distribution | Primarily on the aromatic ring and aldehyde oxygen. | Dictates the sites for electrophilic attack. |
| LUMO Distribution | Primarily on the aldehyde and sulfonyl groups. | Dictates the sites for nucleophilic attack. |
Note: These are qualitative predictions based on the electronic effects of the substituent groups.
Simulation of Reaction Pathways and Transition States
Computational methods can be used to simulate potential reaction pathways and identify the associated transition states, providing valuable insights into reaction mechanisms and kinetics. For this compound, several reaction types could be investigated.
One important reaction would be nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. nih.gov Simulations could model the approach of a nucleophile to the carbonyl carbon, mapping the potential energy surface to locate the transition state for the formation of a tetrahedral intermediate. The energy barrier for this process, known as the activation energy, could be calculated to predict the reaction rate. The steric hindrance from the ortho-tert-butylsulfonyl group would be expected to influence the trajectory of the incoming nucleophile and potentially increase the activation energy compared to an unsubstituted benzaldehyde (B42025).
Another area of interest would be reactions involving the sulfonyl group or the aromatic ring. For instance, the simulation of electrophilic aromatic substitution would likely show a deactivation of the ring by the electron-withdrawing substituents and predict the regioselectivity of such reactions.
Table 3: Hypothetical Reaction Pathway Analysis for Nucleophilic Addition
| Reaction Step | Computational Method | Key Information Obtained |
| Reactant Complex Formation | Geometry Optimization | Structure and energy of the initial complex between the aldehyde and the nucleophile. |
| Transition State Search | Algorithms like Berny optimization | Geometry and energy of the transition state, which represents the highest energy point along the reaction coordinate. |
| Intermediate Formation | Geometry Optimization | Structure and energy of the tetrahedral intermediate formed after nucleophilic attack. |
| Product Formation | Geometry Optimization | Structure and energy of the final product. |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirmation that the located transition state connects the reactant and product states. |
Prediction of Spectroscopic Properties and Conformational Preferences
Theoretical calculations are highly effective in predicting various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of the molecule.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. rsc.orgdocbrown.info The predicted spectrum would reflect the unique electronic environment of each nucleus in the molecule, influenced by the electron-withdrawing effects of the aldehyde and sulfonyl groups and the steric bulk of the tert-butyl group.
IR spectroscopy simulations can predict the vibrational frequencies and intensities of the molecule. Key predicted peaks would include the characteristic C=O stretching frequency of the aldehyde and the symmetric and asymmetric stretching frequencies of the S=O bonds in the sulfonyl group.
Conformational analysis is another critical aspect that can be explored computationally. Due to the presence of the bulky tert-butyl group and the ortho-substitution pattern, several low-energy conformers may exist. By systematically rotating the bonds connecting the substituents to the ring, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. It is expected that the most stable conformation will be one that minimizes the steric repulsion between the tert-butylsulfonyl and aldehyde groups. upenn.edudocumentsdelivered.com
Table 4: Predicted Spectroscopic and Conformational Data
| Spectroscopic/Conformational Data | Predicted Features | Rationale |
| ¹H NMR Chemical Shifts | Aldehydic proton (CHO) significantly downfield (around 10 ppm). Aromatic protons deshielded and showing complex splitting patterns. Tert-butyl protons appearing as a singlet upfield. | The electron-withdrawing nature of the aldehyde and sulfonyl groups deshields the protons. |
| ¹³C NMR Chemical Shifts | Carbonyl carbon significantly downfield (around 190 ppm). Aromatic carbons showing a range of chemical shifts due to substituent effects. | Reflects the electronic environment of each carbon atom. |
| IR Stretching Frequencies | C=O stretch around 1700-1720 cm⁻¹. S=O stretches around 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric). | Characteristic vibrational frequencies for these functional groups. |
| Rotational Barriers | Significant rotational barrier for the C-S bond due to steric hindrance with the ortho-aldehyde group. | The bulky tert-butyl group requires substantial energy to rotate past the adjacent substituent. researchgate.netnih.gov |
| Most Stable Conformer | A conformation where the tert-butyl group is oriented away from the aldehyde group to minimize steric clash. | Minimization of steric strain is a primary determinant of conformational preference. |
Future Research Trajectories and Emerging Applications
Development of Novel Catalytic Transformations
The aldehyde and sulfonyl functional groups in 2-(tert-butylsulfonyl)benzaldehyde offer multiple avenues for the development of new catalytic reactions. The aldehyde can act as a handle for various transformations, while the bulky tert-butylsulfonyl group can exert significant steric and electronic influence, potentially leading to unique reactivity and selectivity.
Future research is likely to focus on leveraging the sulfonyl group as a transient directing group in C-H activation and functionalization reactions. While the sulfonylation of benzaldehydes has been demonstrated, the subsequent use of the installed sulfonyl group to direct further transformations on the aromatic ring is an area ripe for exploration. The development of catalytic systems that can selectively functionalize the C-H bonds adjacent to the sulfonyl group or at other positions on the benzene (B151609) ring would open up new synthetic pathways to highly substituted aromatic compounds.
Moreover, the aldehyde functionality can participate in a wide array of catalytic enantioselective reactions. The development of chiral catalysts for asymmetric additions to the aldehyde, such as aldol (B89426), Henry, or cyanation reactions, could provide access to chiral building blocks bearing the bulky sulfonyl moiety. The steric hindrance imposed by the ortho-sulfonyl group may present challenges but also opportunities for achieving high levels of stereocontrol.
Table 1: Potential Catalytic Transformations Involving this compound
| Reaction Type | Potential Outcome | Catalyst System |
| Directed C-H Functionalization | Synthesis of polysubstituted benzaldehydes | Transition metal catalysts (e.g., Pd, Rh, Ru) |
| Asymmetric Aldol Reaction | Enantioenriched β-hydroxy aldehydes | Chiral organocatalysts or metal complexes |
| Enantioselective Cyanation | Chiral cyanohydrins | Chiral Lewis acid or base catalysts |
| Pictet-Spengler Reaction | Synthesis of sulfonyl-substituted tetrahydroisoquinolines | Brønsted or Lewis acid catalysts |
The Pictet-Spengler reaction of this compound with tryptamine or other β-arylethylamines could lead to the synthesis of novel heterocyclic scaffolds with potential biological activity. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for the rapid synthesis and screening of large compound libraries for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. sigmaaldrich.com this compound, as a versatile building block, is well-suited for integration into these automated workflows.
Future efforts will likely involve the development of robust and reliable protocols for the use of this compound in automated synthesizers. This will require the optimization of reaction conditions to ensure high conversion and purity, minimizing the need for manual intervention and purification. The aldehyde functionality allows for a variety of transformations amenable to automation, such as reductive amination, Wittig reactions, and multicomponent reactions. sigmaaldrich.com
High-throughput screening (HTS) methodologies can be employed to rapidly explore the reaction space of this compound with a diverse range of reactants. sigmaaldrich.com This would enable the efficient discovery of new reactions and the optimization of existing ones. For example, an array of amines, phosphonium (B103445) ylides, or other nucleophiles could be reacted with this compound in a parallel format to quickly generate a library of derivatives for biological or materials screening.
Table 2: Amenable Reactions for Automated Synthesis with this compound
| Reaction | Reagent Class | Product Class |
| Reductive Amination | Primary and secondary amines | Substituted benzylamines |
| Wittig Reaction | Phosphonium ylides | Substituted styrenes |
| Ugi-4CR | Amine, isocyanide, carboxylic acid | α-acylamino carboxamides |
Discovery of Unexpected Reactivity Patterns
The interplay between the sterically bulky tert-butylsulfonyl group and the adjacent aldehyde in this compound may give rise to unexpected reactivity patterns. The steric hindrance could favor unconventional reaction pathways or lead to the formation of unusual products.
For instance, in annulation reactions where benzaldehydes are known to participate, the presence of the ortho-sulfonyl group could alter the regioselectivity or even lead to entirely new cyclization pathways. organic-chemistry.org Investigations into the behavior of this compound under various reaction conditions, including those involving strong bases, reactive metals, or radical initiators, could uncover novel transformations.
Mechanistic studies, including computational modeling and isotopic labeling experiments, will be crucial in understanding any new reactivity that is discovered. Unraveling the mechanisms behind these unexpected reactions will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of chemical reactivity.
Contributions to Advanced Materials Science and Chemical Biology
The unique properties of the tert-butylsulfonyl group, such as its thermal stability and electron-withdrawing nature, make this compound an attractive building block for advanced materials.
In materials science, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of the sulfonyl group into a polymer backbone could enhance its thermal stability, solubility, and other physical properties. For example, polymers derived from this compound could find applications as high-performance engineering plastics or as materials for optical and electronic devices. The immobilization of benzaldehyde (B42025) derivatives onto polymers has been shown to impart biocidal properties, suggesting a potential application for polymers derived from this compound in antimicrobial materials. nih.gov
In the realm of chemical biology, this compound can serve as a scaffold for the synthesis of biologically active molecules. The sulfonyl group is a common feature in many pharmaceuticals, and its presence in this building block could facilitate the development of new drug candidates. The aldehyde functionality allows for the straightforward introduction of various pharmacophores through reactions such as reductive amination or the formation of hydrazones and oximes. The subsequent derivatization of the sulfonyl aldehyde can lead to motifs of medicinal value. nih.gov Further exploration in this area could lead to the discovery of novel compounds with therapeutic potential.
Q & A
Q. What are the optimal synthetic pathways for 2-(Tert-butylsulfonyl)benzaldehyde, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves sulfonation of benzaldehyde derivatives. A plausible route includes:
Sulfonation : Reacting 2-bromobenzaldehyde with tert-butylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonyl group .
Catalytic coupling : Transition-metal catalysts (e.g., Pd) may facilitate selective sulfonylation at the ortho position .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) are standard for isolating high-purity products.
Key parameters : Temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 aldehyde:sulfonyl chloride) critically influence yield .
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques include:
Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber vials to prevent oxidation of the aldehyde group .
- Degradation pathways : Hydrolysis of the sulfonyl group under acidic/basic conditions or light-induced radical reactions.
- Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (molecular sieves) improves shelf life .
Advanced Research Questions
Q. How does the tert-butylsulfonyl group influence the electronic and steric properties of benzaldehyde in nucleophilic addition reactions?
- Electronic effects : The sulfonyl group is strongly electron-withdrawing, polarizing the aldehyde carbonyl and enhancing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard additions) but may reduce regioselectivity .
- Steric effects : The bulky tert-butyl group hinders access to the ortho position, directing reactions to the para or meta positions. Computational studies (DFT) predict a 15–20% decrease in reaction rates compared to unsubstituted benzaldehyde .
Q. What kinetic and mechanistic insights exist for reactions involving this compound as a substrate or intermediate?
- Kinetic studies : Pseudo-first-order kinetics observed in Schiff base formation with amines. Rate constants (k) depend on solvent polarity (higher in aprotic solvents like DMF) .
- Mechanism : The sulfonyl group stabilizes transition states via resonance, lowering activation energy (ΔG‡) by ~5 kcal/mol compared to methylsulfonyl analogs .
- Contradictions : Conflicting reports exist on whether the tert-butyl group enhances or inhibits cyclization in multicomponent reactions, requiring solvent-dependent validation .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in drug design?
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Data reconciliation :
- Example : Discrepancies in antimicrobial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .
Methodological Tables
Q. Table 1. Comparative Reactivity of Benzaldehyde Derivatives
| Compound | Electrophilicity Index (eV) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Benzaldehyde | 3.2 | 0.45 | |
| 2-Methylsulfonylbenzaldehyde | 4.1 | 0.78 | |
| This compound | 4.3 | 0.65 |
Q. Table 2. Recommended Analytical Parameters
| Technique | Conditions | Key Peaks/Parameters |
|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz | δ 10.1 (CHO), 1.3 (C(CH₃)₃) |
| HPLC | C18, 70:30 ACN:H₂O, 1 mL/min | Retention time: 8.2 min |
| FT-IR | KBr pellet | 1685 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
